(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide

sepsis biomarker α-hydroxy ceramide LC-MS/MS quantification

The compound (2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide (CAS 943147-54-4) is a chemically defined α-hydroxy ceramide belonging to the sphingolipid class Cer[AS]. Its structure comprises a D-erythro-sphingosine (d18:1(4E)) backbone N-acylated with (2R)-2-hydroxyeicosanoic acid (C20:0(2R-OH)), yielding the systematic name N-(2-hydroxy-eicosanoyl)-sphing-4-enine and the shorthand Cer(d18:1(4E)/20:0(2OH)).

Molecular Formula C38H75NO4
Molecular Weight 610.0 g/mol
Cat. No. B15074253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide
Molecular FormulaC38H75NO4
Molecular Weight610.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O)O
InChIInChI=1S/C38H75NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-37(42)38(43)39-35(34-40)36(41)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h30,32,35-37,40-42H,3-29,31,33-34H2,1-2H3,(H,39,43)/b32-30+/t35-,36+,37+/m0/s1
InChIKeyCFYLSUZUMMPFNC-PLHXSOCRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cer(d18:1/20:0(2OH)) – (2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide: Structural Identity, Class, and Procurement Context


The compound (2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide (CAS 943147-54-4) is a chemically defined α-hydroxy ceramide belonging to the sphingolipid class Cer[AS] [1]. Its structure comprises a D-erythro-sphingosine (d18:1(4E)) backbone N-acylated with (2R)-2-hydroxyeicosanoic acid (C20:0(2R-OH)), yielding the systematic name N-(2-hydroxy-eicosanoyl)-sphing-4-enine and the shorthand Cer(d18:1(4E)/20:0(2OH)) [1]. The compound possesses four hydrogen-bond donors (two secondary hydroxyls on the sphingoid base, one primary hydroxyl, and the α-hydroxy group on the N-acyl chain), a feature that distinguishes it from the more abundant non-hydroxy ceramide analog C20 Ceramide (d18:1/20:0; CAS 7344-02-7) . This α-hydroxylated ceramide is primarily found in mammalian epidermis and nervous system myelin, where it contributes to permeability barrier function and membrane architecture [2].

Why C20 Ceramide (d18:1/20:0) Cannot Replace Cer(d18:1/20:0(2OH)) in Research and Formulation


Ceramide nomenclature based solely on total carbon count obscures critical structural features that govern biological activity. The non-hydroxy analog C20 Ceramide (d18:1/20:0; N-arachidoyl-D-erythro-sphingosine, CAS 7344-02-7) and the α-hydroxylated target compound Cer(d18:1/20:0(2OH)) share an identical sphingosine base and 20-carbon N-acyl chain, yet the addition of a single (2R)-hydroxyl group produces a ≥10-fold increase in hydrogen-bonding capacity at the lipid-water interface . This stereospecific hydroxylation is catalyzed exclusively by fatty acid 2-hydroxylase (FA2H), an enzyme essential for epidermal differentiation and myelin stability, and cannot be introduced post-synthetically by generic acylation [1]. Functionally, α-hydroxy ceramides exhibit pro-apoptotic potency at concentrations significantly lower than their non-hydroxy counterparts, engage distinct cell-signaling kinetics, and occupy a unique stratum corneum lipid subclass (Cer[AS]) that constitutes ~1–9% of total human epidermal ceramides with a chain-length distribution skewed toward C16:0 as the principal species [2][3]. Substituting the non-hydroxy analog therefore abolishes the specific hydrogen-bond network, alters membrane domain organization, and confounds any experiment designed to probe α-hydroxy ceramide biology, biomarker validation, or formulation performance.

Cer(d18:1/20:0(2OH)) – Quantitative Evidence of Differentiation from Closest Analogs and In-Class Candidates


Disease-Associated Elevation Specificity: Cer(d18:1/20:0(2OH)) vs. Non-Elevated α-Hydroxy Ceramides in a Murine Sepsis Model

In an LPS-induced murine sepsis model, Chao et al. (2023) developed and validated an LC-MS/MS method to quantify six α-hydroxy ceramide species in mouse serum [1]. Among these, Cer(d18:1/20:0(2OH)) was one of only three species significantly elevated in septic versus normal control mice (alongside Cer(d18:1/16:0(2OH)) and Cer(d18:1/24:1(2OH))), while Cer(d18:1/18:0(2OH)), Cer(d18:1/18:1(2OH)), and Cer(d18:1/22:0(2OH)) showed no statistically significant change [1]. This intra-class differential response demonstrates that the C20:0(2OH) acyl chain length is not interchangeable with the C18:0(2OH), C18:1(2OH), or C22:0(2OH) variants in the context of systemic inflammation, establishing a species-specific biomarker signature.

sepsis biomarker α-hydroxy ceramide LC-MS/MS quantification LPS-induced inflammation

Pro-Apoptotic Potency Hierarchy: 2′-Hydroxy Ceramides Exhibit Lower Effective Concentrations and Faster Kinetics than Non-Hydroxy Ceramides

Kota & Hama (2014) reviewed multiple independent studies and concluded that exogenously delivered 2′-hydroxy ceramides induce apoptosis at significantly lower effective concentrations and with more rapid cell-death kinetics compared to non-hydroxy ceramides [1]. In a direct stereoisomer comparison, Kota et al. (2013) demonstrated that synthetic (R)-2′-hydroxy-C16-ceramide possesses more potent pro-apoptotic activity in C6 glioma cells than either its (S) stereoisomer or non-hydroxylated C16-ceramide, with caspase-3 activation, PARP cleavage, chromatin condensation, and annexin V staining all occurring rapidly upon exposure [2]. Minamino et al. (2003) corroborated this class-level finding in HL-60 leukemia cells, reporting that ceramide species harboring a 2-hydroxy fatty acid exhibited stronger DNA fragmentation and caspase-3 activation than ceramides with non-hydroxy fatty acid of comparable chain length [3]. Although the published data use C16:0(2OH) ceramide rather than the C20:0(2OH) species specifically, the structure-activity relationship established across three independent experimental systems—C6 glioma, HL-60 leukemia, and the review synthesis—strongly supports the class-level inference that the (2R)-hydroxyl group is the primary determinant of enhanced apoptotic potency, independent of acyl chain length.

apoptosis ceramide signaling caspase-3 activation cancer cell biology

Stratum Corneum Ceramide Subclass Distribution: α-Hydroxy Ceramides (Cer[AS]) Account for 32.5% of Total Human Epidermal Ceramides, with a Distinct Chain-Length Profile from the Dominant Non-Hydroxy Class

Kawana et al. (2020) performed comprehensive LC/MS/MS quantification of 25 free ceramide classes in human stratum corneum (SC) and reported that α-hydroxy ceramides (the superclass containing Cer[AS], Cer[ADS], Cer[AH], Cer[AP], and Cer[ASD]) collectively constitute 32.5% of total human SC ceramides, second only to non-hydroxy ceramides at 59.4% [1]. Within this α-hydroxy superclass, the Cer[AS] subclass (α-hydroxy fatty acid + sphingosine) accounted for between 1% and 9% of total ceramides, with C16:0 as the principal N-acyl chain species in human AS ceramides (C16:0 > C26:0 > C24:0) [1]. This chain-length distribution within Cer[AS] is markedly different from that of the non-hydroxy sphingosine-type ceramides (Cer[NS]), where C26:0 > C24:0 > C28:0 predominate [1]. The Cer(d18:1/20:0(2OH)) species thus occupies a specific niche within the Cer[AS] class that is distinguishable by its intermediate C20:0(2OH) chain length from both the dominant C16:0(2OH) species and the ultra-long-chain (≥C24) species that characterize the Cer[NS] and Cer[EO] classes.

skin barrier stratum corneum lipidomics Cer[AS] subclass epidermal ceramide profiling

Biosynthetic Enzyme Specificity: Ceramide Synthase 3 (CerS3) Preferentially Synthesizes 2-Hydroxy-Ceramides in Epidermis with Chain-Length Selectivity Distinct from CerS1, CerS2, and CerS4

Mizutani et al. (2008) demonstrated that all six mammalian ceramide synthase (CerS/LASS) isoforms can produce 2-hydroxy-ceramides when overexpressed in HEK 293T cells, but each isoform exhibits distinct chain-length specificity for the 2-hydroxy-fatty acyl-CoA substrate [1]. CerS3/LASS3 mRNA is the most predominantly expressed CerS isoform in keratinocytes, and its expression increases upon keratinocyte differentiation, positioning CerS3 as the primary synthase responsible for epidermal 2-hydroxy-ceramide production [1]. Each CerS isoform produced 2-hydroxy-ceramides with chain lengths matching its known non-hydroxy-ceramide specificity profile: CerS1 preferentially utilizes C18:0(2OH)-CoA, CerS2 utilizes C22:0(2OH)–C24:0(2OH)-CoA, and CerS4 utilizes C18:0(2OH)–C20:0(2OH)-CoA [1]. The production of Cer(d18:1/20:0(2OH)) is therefore likely mediated by CerS4 and/or CerS3, distinguishing its biosynthetic origin from both shorter (C16:0(2OH), via CerS5/CerS6) and longer (C24:0(2OH), via CerS2) 2-hydroxy-ceramide species. Knockdown of CerS2 in HeLa cells overexpressing FA2H selectively reduced long-chain 2-hydroxy-ceramides, confirming that CerS isoform availability directly controls the 2-hydroxy-ceramide chain-length profile [1].

ceramide synthase CerS3/LASS3 FA2H keratinocyte differentiation 2-hydroxy-ceramide biosynthesis

Validated Analytical Differentiation: LC-MS/MS Method with Baseline Resolution and Quantification Limits for Six α-Hydroxy Ceramides Including Cer(d18:1/20:0(2OH))

The Chao et al. (2023) study provides a fully validated UHPLC-MS/MS method operating in MRM mode for the simultaneous quantification of six α-hydroxy ceramides: Cer(d18:1/16:0(2OH)), Cer(d18:1/18:0(2OH)), Cer(d18:1/18:1(2OH)), Cer(d18:1/20:0(2OH)), Cer(d18:1/22:0(2OH)), and Cer(d18:1/24:1(2OH)) [1]. The method achieved a lower limit of quantification (LLOQ) of 3.125 ng/mL for all six analytes, with a linear dynamic range of 3.125–400 ng/mL (R² > 0.99), intra- and inter-day precision <15%, and accuracy ranging from 88% to 115% [1]. Critically, the six α-hydroxy ceramides are chromatographically resolved from one another and from their non-hydroxy counterparts, which produce distinct MRM transitions. This analytical differentiation is essential because non-hydroxy ceramide quantification methods (e.g., those validated for Cer(d18:1/16:0), Cer(d18:1/18:0), Cer(d18:1/20:0), and Cer(d18:1/24:0)) cannot be directly applied to α-hydroxy ceramides without re-optimization of precursor ion selection, fragmentation conditions, and retention time windows [1].

LC-MS/MS method validation α-hydroxy ceramide quantification MRM transitions biological matrix

Monohydroxy-Ceramides (dLCB-HFA) Exhibit Stronger Apoptosis-Inducing Activity than Non-Hydroxy-Ceramides (dLCB-NFA) Across Multiple Tumor Cell Lines

Kyogashima et al. (2008) isolated and characterized four ceramide fractions (Cer 1–4) from equine kidneys by ESI-MS and compared their apoptosis-inducing activities toward tumor cell lines [1]. Cer 3, composed of dihydroxy long-chain bases (dLCBs: d16:1, d17:1, d18:1, d19:1, d20:1) N-acylated with hydroxy fatty acids (HFAs), exhibited stronger apoptosis-inducing activity than Cer 1 (dLCB-NFA, the non-hydroxy ceramide control) [1]. The Cer 3 fraction—which is the closest naturally occurring analog to synthetic Cer(d18:1/20:0(2OH))—demonstrated that monohydroxy-ceramides (dLCB-HFA) are more potent pro-apoptotic agents than their non-hydroxy counterparts [1]. In contrast, dihydroxy-ceramides (tLCB-HFA, Cer 4) exhibited similar or weaker activity than Cer 1, indicating that the number and position of hydroxyl groups, not merely their presence, determine apoptotic potency [1]. The study further established that all ceramide species containing non-octadeca-length long-chain bases (NOD-LCBs, i.e., d16:1, d17:1, d19:1, d20:1) are invariably classified as hydroxy-ceramides, linking unusual sphingoid base chain length to mandatory hydroxylation [1].

hydroxy-ceramide apoptosis equine kidney ceramides tumor cell cytotoxicity structure-activity relationship

High-Impact Application Scenarios for Cer(d18:1/20:0(2OH)) Based on Verified Differentiation Evidence


Sepsis Biomarker Discovery and Preclinical Model Validation Using Species-Specific α-Hydroxy Ceramide Panels

Cer(d18:1/20:0(2OH)) is qualified as a sepsis-associated biomarker candidate based on its statistically significant elevation in LPS-induced septic mice, while three other α-hydroxy ceramides (C18:0(2OH), C18:1(2OH), C22:0(2OH)) showed no change [1]. Researchers constructing targeted lipidomics panels for sepsis diagnosis or prognosis should include Cer(d18:1/20:0(2OH)) alongside Cer(d18:1/16:0(2OH)) and Cer(d18:1/24:1(2OH)) as the minimal disease-responsive α-hydroxy ceramide subset, using the validated LC-MS/MS method with an LLOQ of 3.125 ng/mL [1]. Substitution with the non-hydroxy C20 Ceramide or with unelevated α-hydroxy species would eliminate the biomarker signal.

Stratum Corneum Lipid Barrier Model Systems Requiring Human-Relevant Cer[AS] Subclass Composition

The human stratum corneum contains 32.5% α-hydroxy ceramides, a proportion that drops to only 0.7% in mouse SC [1]. Cer(d18:1/20:0(2OH)) belongs to the Cer[AS] subclass, which accounts for 1–9% of total human epidermal ceramides and exhibits a chain-length profile (C16:0 > C26:0 > C24:0) distinct from the non-hydroxy Cer[NS] subclass (C26:0 > C24:0 > C28:0) [1]. In vitro skin barrier models, permeability assays, and lamellar phase studies aiming to recapitulate human epidermal lipid architecture must incorporate Cer[AS] species including the C20:0(2OH) variant to accurately represent the hydrogen-bonding network and chain-length diversity of the native barrier [1].

Apoptosis Signaling Studies Comparing 2′-Hydroxy vs. Non-Hydroxy Ceramide Pathways in Cancer Cell Lines

2′-Hydroxy ceramides induce apoptosis at lower effective concentrations and with distinct signaling kinetics—including rapid Akt phosphorylation followed by dephosphorylation, and sequential ERK1/2, p38, and JNK MAP kinase modulation—compared to non-hydroxy ceramides [1][2]. Cer(d18:1/20:0(2OH)) serves as a chemically defined, single-species probe to dissect the contribution of the (2R)-hydroxyl group to these differential signaling events, without the confounding mixture effects present in tissue-extracted hydroxy-ceramide fractions [3]. The non-hydroxy C20 Ceramide (d18:1/20:0) is the appropriate matched-pair comparator for isolating the hydroxyl-group contribution.

Ceramide Synthase (CerS) and Fatty Acid 2-Hydroxylase (FA2H) Enzymatic Activity Assays and Substrate Specificity Profiling

Cer(d18:1/20:0(2OH)) occupies an intermediate chain-length position within the 2-hydroxy-ceramide family, predicted to be synthesized by CerS4 and/or CerS3 using 2-hydroxyeicosanoyl-CoA as substrate [1]. This distinguishes it from C16:0(2OH)-ceramide (CerS5/CerS6), C18:0(2OH)-ceramide (CerS1), and C24:0(2OH)-ceramide (CerS2). In vitro CerS activity assays using recombinant enzymes, membrane fractions, or cell lysates require authentic 2-hydroxy-fatty acyl-CoA substrates and matched ceramide product standards. Cer(d18:1/20:0(2OH)) enables precise assignment of CerS4/CerS3 activity and chain-length specificity, which cannot be achieved using non-hydroxy ceramide standards or shorter-chain 2-hydroxy ceramides alone [1].

Quote Request

Request a Quote for (2R)-N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]-2-hydroxyicosanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.